N-([1,1'-biphenyl]-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
This compound is a derivative of biphenyl, which is an organic compound that forms colorless crystals . It contains a pyridine ring, which is a basic heterocyclic ring present in many important compounds such as nicotinamide and pyridoxine .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the biphenyl group and the pyridine ring. The biphenyl group consists of two connected phenyl rings . The pyridine ring is a six-membered ring with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the reactivity of the biphenyl group and the pyridine ring. Biphenyls can undergo electrophilic aromatic substitution and can also react with oxidizing agents . Pyridines can undergo electrophilic and nucleophilic substitutions at the carbon atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the biphenyl group and the pyridine ring. Biphenyl is a solid at room temperature, with a melting point of 69.2 °C . Pyridine is a polar molecule and is miscible with water .Scientific Research Applications
Medicinal Chemistry Applications
In medicinal chemistry, compounds structurally related to N-([1,1'-biphenyl]-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide have been explored for their potential therapeutic effects. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors, demonstrating tumor stasis in specific cancer models following oral administration due to their favorable pharmacokinetic and preclinical safety profiles (G. M. Schroeder et al., 2009). Such studies highlight the potential of dihydropyridine derivatives in oncology research.
Organic Synthesis and Chemical Properties
The synthesis and evaluation of various dihydropyridine derivatives have been a significant focus, owing to their diverse biological activities and potential as therapeutic agents. Research on heterocyclic derivatives by palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes has produced dihydropyridinone and tetrahydropyridinedione derivatives, showcasing the versatility of these compounds in synthetic organic chemistry (A. Bacchi et al., 2005).
Pharmacological Potential
Compounds within the dihydropyridine class have been explored for their pharmacological potential, including as antidiabetic, antidepressant, and nootropic agents. For example, novel Schiff’s bases and 2-azetidinones derived from pyridine carbohydrazides showed promising antidepressant and nootropic activities in preclinical models, indicating the central nervous system (CNS) activity of these compounds (Asha B. Thomas et al., 2016). Such findings underscore the potential applications of dihydropyridine derivatives in developing new CNS-active pharmaceuticals.
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as telmisartan, are known to bind to the angiotensin ii type 1 (at1) receptors . These receptors play a crucial role in regulating blood pressure.
Mode of Action
Similar compounds like telmisartan bind to the angiotensin ii type 1 (at1) receptors with high affinity, causing inhibition of the action of angiotensin ii on vascular smooth muscle, ultimately leading to a reduction in arterial blood pressure .
Biochemical Pathways
Compounds with similar structures are known to affect the protocatechuate (pca) 4,5-cleavage pathway or multiple 3-o-methylgallate (3mga) catabolic pathways .
Pharmacokinetics
Pharmacokinetics generally determines the onset, duration, and intensity of a drug’s effect .
Result of Action
Similar compounds are known to cause a reduction in arterial blood pressure .
Action Environment
It’s known that environmental factors can significantly influence the action of similar compounds .
Properties
IUPAC Name |
4-methoxy-1-methyl-6-oxo-N-(2-phenylphenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-22-13-16(18(25-2)12-19(22)23)20(24)21-17-11-7-6-10-15(17)14-8-4-3-5-9-14/h3-13H,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWDIBCEQNJNEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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